1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate
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Overview
Description
1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its trifluoroacetyl group, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate typically involves multiple steps, starting with the formation of the tetrahydropyridine ring. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoroacetyl group makes it particularly reactive in certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological systems and pathways.
Medicine: It may serve as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: Its unique properties make it valuable in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group, in particular, plays a crucial role in its reactivity and binding affinity. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate
1-Tert-butyl 2-methyl 4-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate
Uniqueness: 1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate is unique due to its specific arrangement of functional groups and the presence of the trifluoroacetyl moiety, which imparts distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO5/c1-13(2,3)23-12(21)18-6-5-8(11(20)22-4)9(7-18)10(19)14(15,16)17/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONKHUJMHJSUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)C(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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